Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Overview
Description
Synthesis Analysis
Synthetic cannabinoids, including methanone derivatives, are typically synthesized through complex organic reactions. The synthesis of similar compounds involves key steps such as acylation, Grignard reactions, and methylation, utilizing precursors like beta-tetralone and phenyl anisoate, followed by regioselective demethylation and etherification processes to achieve the final compound (Jones et al., 1979)[https://consensus.app/papers/synthesis-activity-jones/f02da8c6ff255cc19d81ac7c51256d40/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of cannabinoids like methanone derivatives is characterized by specific functional groups attached to an indole or naphthalene core, contributing to their activity at cannabinoid receptors. For instance, JWH-018 and JWH-250 are examples of cannabinoids with detailed structural analysis provided through techniques like FTIR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction (Nycz et al., 2010)[https://consensus.app/papers/1pentyl34methoxy1naphthoylindole-nycz/c2a6cb2ab43a58beaead00d9f4e0da0d/?utm_source=chatgpt].
Chemical Reactions and Properties
These compounds often exhibit high affinity for cannabinoid receptors, with their chemical reactions including transformations like oxidation and methylation that significantly affect their pharmacological profile. For example, JWH-018 undergoes oxidative metabolism in human liver microsomes, leading to the formation of hydroxylated metabolites (Holm et al., 2016)[https://consensus.app/papers/jwh018-shared-metabolite-cannabinoids-jwh018-am2201-holm/3ec046bfb71259c1a574521051d576a1/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems and for the development of pharmaceutical formulations. Studies have explored these aspects through crystallography and computational studies to elucidate their geometric and electronic configurations (Mohri et al., 2015)[https://consensus.app/papers/hydrogen-bonding-groups-leading-structure-scolumns-mohri/245ca6887d685541ab1aeb36321eaae2/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, dictate the pharmacological and toxicological profiles of synthetic cannabinoids. Investigations into their binding affinity for cannabinoid receptors and the impact of structural modifications on activity help in designing compounds with desired therapeutic effects and reduced adverse outcomes (Dziadulewicz et al., 2007)[https://consensus.app/papers/naphthalen1yl4pentyloxynaphthalen1ylmethanone-dziadulewicz/18a1624cf9985cd79ae70e5a00562309/?utm_source=chatgpt].
Scientific Research Applications
Pharmaceutical Research :
- Methanone derivatives exhibit promising properties as precursors for melatonin receptor ligands, evidenced by good agreement between theoretical and experimental values for energetic and spectroscopic properties (Al-Wabli et al., 2017).
- Certain compounds with similar structures have shown high binding affinity for estrogen receptors, surpassing estradiol in antiestrogenic activity (Jones et al., 1979).
- Carbon-11-labeled aminoalkylindole derivatives, related to Methanone, are being explored as cannabinoid receptor radioligands for PET imaging of alcohol abuse (Gao et al., 2014).
Forensic Applications :
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) detects synthetic cannabinoids and amphetamine-like substances in sewage, including Methanone derivatives, aiding in estimating community illicit drug use (Reid et al., 2014).
- Methanone derivatives are identified as adulterants in illegal herbal and drug-like products, highlighting their relevance in drug monitoring and regulation (Nakajima et al., 2011).
Environmental Monitoring :
- Methodologies have been developed for the determination of new psychoactive substances, including Methanone derivatives, in wastewater samples. This assists in tracking drug use and evaluating their release into the aquatic environment (Borova et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOBICVPDFZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463926 | |
Record name | JWH-081 6-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- | |
CAS RN |
824961-41-3 | |
Record name | JWH-166 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-081 6-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-166 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUN2P7889F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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